2-(1-adamantyl)-N-2-pyridinylacetamide
Description
2-(1-Adamantyl)-N-2-pyridinylacetamide is a synthetic compound featuring a rigid adamantane core linked to a pyridine moiety via an acetamide bridge. The adamantyl group confers high lipophilicity and metabolic stability, while the pyridinylacetamide component introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. This compound is structurally analogous to pharmacologically active adamantyl derivatives, which are explored for antiviral, anti-inflammatory, and neurological applications .
Properties
IUPAC Name |
2-(1-adamantyl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16(19-15-3-1-2-4-18-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSKBKZDQJUXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Adamantyl-Based Acetamides
- Biological Activity : Adamantyl-triazolin derivatives (e.g., ) exhibit broader antimicrobial activity compared to pyridinylacetamides, suggesting that heterocyclic substituents significantly modulate efficacy.
Pyridine-Containing Analogs
- Solubility vs. Bioavailability : Hydroxy-substituted pyridine acetamides () exhibit higher aqueous solubility than adamantyl derivatives but may lack blood-brain barrier penetration.
Heterocyclic Hybrids
The compound N-(1-adamantyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide () incorporates a thienopyrimidine ring, which introduces sulfur-based hydrogen bonding and extended conjugation. This structural complexity may enhance selectivity for enzymes like dihydrofolate reductase but complicates synthesis scalability compared to simpler pyridinylacetamides .
Research Findings and Implications
- Thermodynamic Stability: Adamantyl-pyridinylacetamides demonstrate superior thermal stability over non-adamantyl analogs due to the rigid hydrocarbon core .
- Drug Design Flexibility : Modular synthesis routes (e.g., coupling adamantyl bromomethyl ketone with carboxylic acids ) allow for rapid diversification, as seen in the development of antiviral adamantyl-oxoethyl benzoates .
- Unmet Challenges : While adamantyl derivatives show promise in CNS targeting, their high logP values (>5) often necessitate formulation optimization to mitigate poor solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
